
2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group attached to a butanoic acid backbone. The unique structural features of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the butanoic acid backbone: The protected amine is then reacted with a suitable alkylating agent to introduce the butanoic acid backbone.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity to target proteins, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-((Tert-butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and binding affinity.
2-((Tert-butoxycarbonyl)amino)-4-(2-bromophenyl)butanoic acid:
Uniqueness
The presence of the fluorophenyl group in 2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to target proteins. These characteristics make it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
QFXYXMWIFSVJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



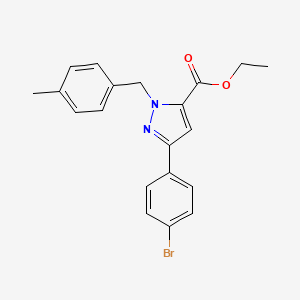
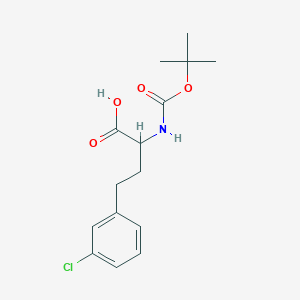
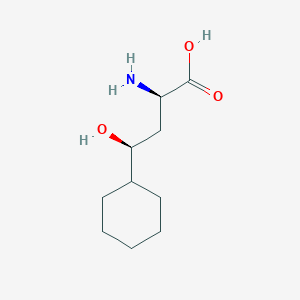
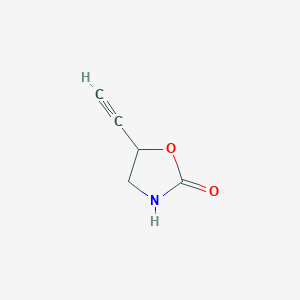
![dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate](/img/structure/B14863294.png)
![3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B14863297.png)
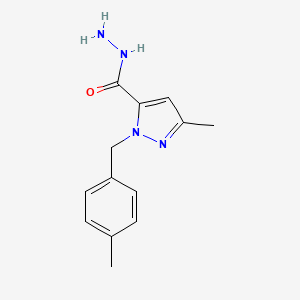
![(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol](/img/structure/B14863304.png)
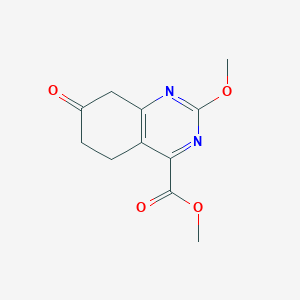
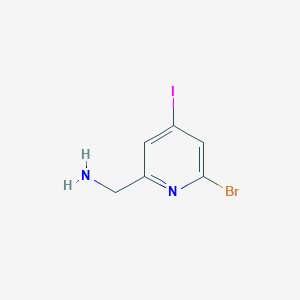
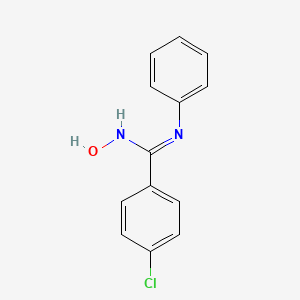
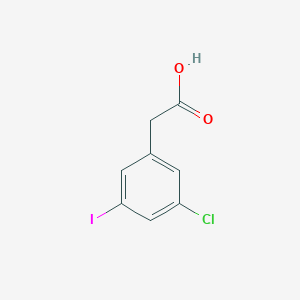
![9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B14863325.png)
